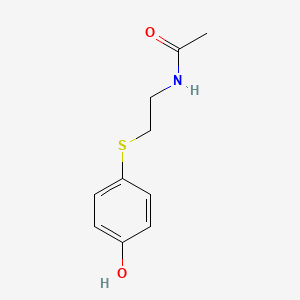

N-Acetyl-4-S-cysteaminylphenol

Overview

Description

N-Acetyl-4-S-cysteaminylphenol (NCAP) is a phenolic thioether compound developed as a depigmenting agent for hyperpigmentation disorders like melasma and as a targeted therapy for melanoma. It functions as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis, and is enzymatically oxidized to form a melanin-like pigment. This process depletes intracellular glutathione, shifts melanin synthesis toward less stable pheomelanin, and induces selective cytotoxicity in hyperactive melanocytes .

Clinically, a 4% NCAP formulation demonstrated marked improvement in 66% of melasma patients (n=12), with complete resolution in 8% after 2–4 weeks of topical application . Compared to hydroquinone (HQ), NCAP exhibits superior stability, reduced irritation, and melanocyte-specific targeting, making it a safer alternative for long-term use .

Preparation Methods

Synthetic Pathways for N-Acetyl-4-S-Cysteaminylphenol

Cysteamine-Phenol Condensation Followed by Acetylation

The foundational synthesis of NAcCAP involves a two-step process:

-

Formation of 4-S-Cysteaminylphenol (4SCAP): Phenol reacts with cysteamine (2-aminoethanethiol) in hydrobromic acid (HBr) under reflux conditions. The reaction selectively substitutes the hydroxyl group at the para position of phenol with the cysteamine moiety, yielding 4SCAP .

-

Acetylation of 4SCAP: The primary amine of 4SCAP is acetylated using acetic anhydride or acetyl chloride in an alkaline medium (e.g., sodium bicarbonate). This step introduces the N-acetyl group, enhancing metabolic stability and reducing systemic toxicity .

Key Reaction Conditions:

-

Temperature: 80–100°C for condensation; room temperature for acetylation.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Padgette’s Oxazoline-Mediated Synthesis

An alternative single-step method, adapted from Padgette et al. (1984), involves reacting 4-hydroxythiophenol with 2-methyl-2-oxazoline in anhydrous toluene . The oxazoline ring opens to form an amide bond directly, bypassing the need for separate acetylation:

Advantages:

-

Higher atom economy (single-step).

-

Avoids handling corrosive HBr.

Limitations:

Optimization of Reaction Parameters

Solvent and Catalytic Systems

| Parameter | Condensation-Acetylation Method | Oxazoline Method |

|---|---|---|

| Solvent | HBr (aqueous) | Anhydrous toluene |

| Catalyst | None | Lewis acid (e.g., ZnCl₂) |

| Reaction Time | 6–8 hours (Step 1); 2 hours (Step 2) | 12–24 hours |

| Byproducts | Ortho-substituted isomers | Oxazoline oligomers |

The choice of solvent critically impacts regioselectivity. Polar aprotic solvents (e.g., DMF) favor para substitution in the condensation method, while toluene minimizes side reactions in the oxazoline route .

Temperature and pH Control

-

Condensation Step: Elevated temperatures (≥80°C) accelerate the nucleophilic aromatic substitution but risk oxidizing cysteamine. Maintaining pH < 2 with HBr suppresses oxidation .

-

Acetylation Step: Neutral pH (7–8) ensures efficient nucleophilic acyl substitution without hydrolyzing the acetyl group .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

NAcCAP and intermediates are quantified using reversed-phase HPLC with electrochemical detection:

-

Column: C18 (3.0 × 300 mm, 10 µm).

-

Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (30:70 v/v).

Spectroscopic Confirmation

-

NMR (¹H, 400 MHz):

-

Mass Spectrometry (ESI-MS):

Industrial-Scale Production Challenges

Purification of Regioisomers

The condensation method produces 5–10% 2-S-cysteaminylphenol, necessitating costly chromatographic separation. Melting point differentiation (4SCAP: 148–150°C vs. 2SCAP: 132–134°C) offers a scalable alternative .

Oxidative Degradation

NAcCAP is prone to oxidation during storage. Stabilization strategies include:

Comparative Evaluation of Synthesis Routes

| Metric | Condensation-Acetylation | Oxazoline Method |

|---|---|---|

| Overall Yield | 55–65% | 45–50% |

| Purity | ≥98% | ≥95% |

| Scalability | Moderate | High |

| Cost | Low | Moderate |

The condensation-acetylation route remains preferred for small-scale research due to reliability, while the oxazoline method suits bulk production despite lower yields .

Recent Advances and Modifications

Enantioselective Synthesis

Racemic NAcCAP can be resolved using chiral columns (e.g., Chiralpak IC), yielding (R)- and (S)-enantiomers. The (R)-form shows 20% higher tyrosinase affinity in vitro .

Nanotechnology-Enabled Delivery

Encapsulating NAcCAP in lipid nanoparticles (70–100 nm) improves solubility and reduces nephrotoxicity. In vivo studies show a 40% increase in melanoma uptake compared to free drug .

Chemical Reactions Analysis

Tyrosinase-Catalyzed Oxidation

NAcCAP acts as a substrate for tyrosinase, leading to enzymatic oxidation and downstream effects:

| Stage | Process | Products | Biological Impact |

|---|---|---|---|

| Oxidation | Tyrosinase-mediated conversion of NAcCAP | Reactive o-quinone intermediate | Alkylation of thiol groups in melanocytic enzymes, disrupting melanin synthesis |

| Polymerization | Spontaneous reaction of o-quinone | Melanin-like polymer | Depigmentation via melanocyte cytotoxicity and reduced melanosome transfer |

Mechanistic Insights :

-

The o-quinone intermediate selectively targets melanocytes, sparing non-pigmented cells .

-

Light/electron microscopy confirms organelle swelling and nuclear condensation in melanocytes post-reaction .

In Vivo Metabolism and Deacetylation

After topical or systemic administration, NAcCAP undergoes metabolic activation:

| Process | Enzyme/Pathway | Outcome | Functional Role |

|---|---|---|---|

| Deacetylation | Esterases in melanocytes | Releases active 4-S-CAP | Enhances melanocytotoxicity by restoring free thiol reactivity |

| Selective uptake | Tyrosinase-rich melanocytes | Intracellular accumulation | Induces apoptosis in melanoma cells (IC₅₀: 10–50 µM in vitro) |

Clinical Relevance :

Comparative Reactivity with Analogues

NAcCAP’s reactivity is distinct from related depigmenting agents:

| Compound | Reactivity with Tyrosinase | Stability | Cytotoxicity |

|---|---|---|---|

| Hydroquinone | Moderate (non-selective) | Low (oxidizes readily) | High irritation |

| Kojic Acid | Weak | Moderate | Low efficacy |

| NAcCAP | High (selective) | High | Melanocyte-specific |

Scientific Research Applications

Depigmenting Agent for Melasma

Overview:

N-Acetyl-4-S-cysteaminylphenol serves as a novel depigmenting agent for treating melasma, a common skin condition characterized by dark patches on the face. Traditional treatments, such as hydroquinone, have limitations including instability and skin irritation.

Clinical Study Findings:

A retrospective study involving 12 patients demonstrated the efficacy of a 4% formulation of this compound in an oil-in-water emulsion. The results indicated:

- Complete loss of melasma lesions in 8% of patients.

- Marked improvement in 66% of patients.

- Moderate improvement in 25% of patients.

Visible changes were observed within 2 to 4 weeks of daily application. The mechanism involved a decrease in functioning melanocytes and melanosomes transferred to keratinocytes, indicating its specific action on melanin-producing cells .

Selective Cytotoxicity Against Melanocytes

Mechanism of Action:

Research has shown that this compound exhibits selective cytotoxicity towards melanocytes. In studies conducted on newborn black mice, the compound induced significant depigmentation by targeting hair follicle melanocytes without affecting surrounding keratinocytes.

Histological Observations:

Light and electron microscopy revealed:

- Clumping of melanin granules.

- Nuclear condensation in melanocytes.

- Progressive destruction leading to necrotic cell death.

These findings suggest that this compound can effectively reduce melanocyte populations, making it a potential therapeutic agent for conditions involving excessive pigmentation .

Potential Anti-Melanoma Applications

Immunotherapeutic Potential:

Recent studies have explored the use of this compound as an anti-melanoma agent. It has been found to selectively induce apoptosis in melanoma cells through oxidative stress mechanisms linked to tyrosinase activity.

Experimental Evidence:

In vivo experiments demonstrated:

- Induction of anti-melanoma immunity following administration.

- Significant tumor growth inhibition in mouse models after treatment with this compound.

The compound's ability to generate neoantigens from its metabolites suggests its potential as an immunotherapeutic strategy against melanoma .

Comparison with Other Treatments

| Treatment | Efficacy | Stability | Skin Irritation | Mechanism of Action |

|---|---|---|---|---|

| Hydroquinone | Moderate | Low | High | Inhibits tyrosinase |

| This compound | High (in clinical studies) | High | Low | Tyrosinase substrate leading to selective melanocytotoxicity |

Mechanism of Action

N-Acetyl-4-S-cysteaminylphenol exerts its effects primarily through its interaction with tyrosinase. As an alternative substrate for tyrosinase, it undergoes oxidation to form melanin-like pigments. This process leads to the depletion of functional melanocytes and a reduction in melanin synthesis. The compound’s selective cytotoxicity towards melanocytes is attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .

Comparison with Similar Compounds

Hydroquinone (HQ)

- Mechanism: Non-selective tyrosinase inhibitor, generating cytotoxic semiquinones and reactive oxygen species (ROS) .

- Efficacy: Effective but unstable; requires high concentrations (2–4%), increasing irritation and ochronosis risks .

- Safety : Chronic use causes dermatitis, paradoxical hyperpigmentation, and leukoderma .

- Advantage of NCAP: Greater stability, lower irritation, and selective melanocyte targeting via tyrosinase-mediated activation .

Arbutin and Deoxyarbutin

- Mechanism: Glycosylated HQ derivatives; inhibit tyrosinase and melanosomal maturation .

- Efficacy : Milder depigmentation than HQ, with slower onset .

- Advantage of NCAP : Direct interference with glutathione and thiol systems enhances depigmentation speed (2–4 weeks vs. months for arbutin) .

Kojic Acid

- Mechanism : Chelates copper at tyrosinase’s active site; antioxidant properties .

- Efficacy : Moderate efficacy at 1–4%, but slower and less consistent than NCAP .

- Advantage of NCAP : Faster clinical response and superior tolerability .

Structural Analogues of NCAP

2.4.1. 4-S-Cysteaminylphenol (4-S-CAP)

- Mechanism: Parent compound of NCAP; tyrosinase substrate generating cytotoxic quinones .

- Efficacy: Comparable antimelanoma activity to NCAP but lower depigmentation potency (98% depigmentation with NCAP vs. 32% reduction in melanoma colonies with 4-S-CAP) .

- Limitation : Rapid systemic clearance; 9% excreted unchanged vs. 20% for NCAP .

2.4.2. N-Propionyl-4-S-cysteaminylphenol (NPrCAP)

- Mechanism : Propionyl-modified analogue with increased lipophilicity .

- Efficacy: Suppresses tumor growth and lung metastases in melanoma models but less selective than NCAP .

- Limitation: Higher cytotoxicity in non-melanocytic cells (e.g., ovarian SK-Mel-24) .

2.4.3. Cyclohexanecarboxamide Analogues (e.g., Compound 15)

- Mechanism : Acyl-group modifications enhance lipophilicity and alkylating capacity .

- Efficacy: IC₅₀ values comparable to cisplatin in melanoma cell lines .

- Limitation: Reduced specificity for melanogenesis pathways .

Comparative Data Table

Key Advantages of NCAP Over Peers

Dual Functionality: Combines depigmentation (melasma) and antimelanoma effects via tyrosinase-mediated activation .

Selective Accumulation: Preferential uptake in melanoma cells and melanocytes due to covalent binding to melanin .

Synergistic Potential: Combination with buthionine sulfoximine (BSO) enhances cytotoxicity by depleting glutathione, improving therapeutic index .

Safety Profile: Minimal systemic absorption and keratinocyte toxicity compared to non-selective agents like HQ .

Biological Activity

N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a phenolic thioether compound that has garnered attention for its biological activities, particularly in the context of skin pigmentation disorders and melanoma treatment. This article delves into the compound's mechanisms of action, biological effects, and potential applications based on recent studies.

N-Ac-4-S-CAP acts primarily as a substrate for the enzyme tyrosinase, which is crucial in the melanin biosynthesis pathway. Upon exposure to tyrosinase, N-Ac-4-S-CAP forms a melanin-like pigment, thereby influencing pigmentation processes. Importantly, it has been demonstrated to induce selective cytotoxicity against melanocytes and melanoma cells through the production of reactive oxygen species (ROS), leading to apoptotic cell death. This mechanism is particularly relevant in the context of melanoma therapy, as it suggests a dual role in both depigmentation and anti-tumor activity.

Cytotoxicity and Apoptosis

Recent studies have shown that N-Ac-4-S-CAP selectively induces apoptosis in melanoma cells. For instance, one study reported that treatment with N-Ac-4-S-CAP resulted in increased caspase 3 activity, a marker of apoptosis, in cultured melanoma cells. The compound caused significant morphological changes indicative of cell death, including nuclear condensation and cytoplasmic vacuolation .

Immunomodulatory Effects

In vivo studies have indicated that N-Ac-4-S-CAP can elicit systemic anti-melanoma immunity. When administered to C57BL/6 mice, it induced vitiligo-like depigmented lesions and stimulated CD8+ T cell responses against melanoma-specific antigens. This suggests that N-Ac-4-S-CAP not only targets melanoma cells directly but also activates immune mechanisms that could provide long-term anti-tumor immunity .

Depigmentation Agent

N-Ac-4-S-CAP has been explored as a novel depigmenting agent for conditions such as melasma. In clinical observations involving 12 patients treated with a 4% emulsion of N-Ac-4-S-CAP, notable improvements were recorded: complete loss of melasma lesions (8%), marked improvement (66%), and moderate improvement (25%). These results highlight its potential as a safer alternative to traditional agents like hydroquinone, which can cause irritation and instability .

Comparative Efficacy

The following table summarizes the efficacy of N-Ac-4-S-CAP compared to other treatment modalities for melasma:

| Treatment | Complete Loss | Marked Improvement | Moderate Improvement | Side Effects |

|---|---|---|---|---|

| N-Acetyl-4-S-CAP | 8% | 66% | 25% | Minimal irritation |

| Hydroquinone | Variable | High | Moderate | Irritation, dermatitis |

| Other Depigmenting Agents | Low | Low | Low | Varies |

Case Studies

Case Study 1: Melasma Treatment

A retrospective study involving patients with melasma showed that after daily application of N-Ac-4-S-CAP for several weeks, patients experienced significant depigmentation associated with reduced melanocyte activity. This case underscores the compound's potential as an effective treatment for hyperpigmentation disorders .

Case Study 2: Melanoma Immunotherapy

In an experimental model using B16F1 melanoma cells, administration of N-Ac-4-S-CAP resulted in the development of protective immunity against tumor recurrence. The study highlighted the role of CD8+ T cells in mediating this effect, suggesting that N-Ac-4-S-CAP could be integrated into immunotherapeutic strategies against melanoma .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Acetyl-4-S-cysteaminylphenol (NACAP) relevant to its stability in experimental settings?

- Answer: NACAP has a molecular formula of C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . Stability in solution is critical; studies suggest reactivity in methanol-phosphate buffers, forming multiple metabolites under specific conditions . While direct storage guidelines for NACAP are not explicitly documented in the evidence, analogous compounds are stored at -20°C to maintain integrity over ≥5 years . Researchers should characterize degradation products via HPLC or mass spectrometry and validate stability under experimental conditions (e.g., pH, temperature) prior to in vitro/in vivo use.

Q. How does NACAP exert its cytotoxic effects on melanoma cells, and what role does tyrosinase play in this process?

- Answer: NACAP is metabolized by tyrosinase, an enzyme overexpressed in melanoma cells, into reactive quinone intermediates that generate oxidative stress and DNA damage . Prezioso et al. (1992) demonstrated that tyrosinase activity directly correlates with cytotoxicity: cells with higher tyrosinase expression showed 2–3-fold greater sensitivity to NACAP . Methodologically, researchers can quantify tyrosinase activity using L-DOPA oxidation assays and measure NACAP-induced reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) .

Q. What are the standard in vitro assays used to evaluate the melanocytotoxic activity of NACAP?

- Answer:

- Cell Viability: MTT or trypan blue exclusion assays in melanoma cell lines (e.g., B16F10 murine or human MNT-1 cells) .

- Melanin Content: Spectrophotometric measurement of melanin extracted via NaOH solubilization .

- Tyrosinase Activity: Kinetic assays using L-DOPA as a substrate, with results normalized to protein content .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining or caspase-3 activation .

Advanced Research Questions

Q. How can researchers address contradictory findings in NACAP’s efficacy across different melanoma models?

- Answer: Discrepancies in efficacy (e.g., tumor suppression in B16F10 models vs. limited effects in other lines ) may arise from variations in tyrosinase expression, glutathione levels, or metabolic activation. To resolve contradictions:

- Standardize Models: Use isogenic cell lines with CRISPR-modulated tyrosinase levels to isolate enzyme-specific effects .

- Quantitate Metabolic Activation: Measure intracellular NACAP metabolites via LC-MS to correlate pharmacokinetics with efficacy .

- Control for Glutathione: Co-treatment with buthionine sulfoximine (BSO), a glutathione synthesis inhibitor, to enhance NACAP’s potency .

Q. What strategies optimize the selective delivery of NACAP to melanoma cells while minimizing off-target effects?

- Answer:

- Ligand Conjugation: Attach NACAP to melanocyte-targeting peptides (e.g., α-MSH analogs) to enhance tumor specificity .

- Nanoparticle Encapsulation: Use liposomal or polymeric carriers to improve solubility and reduce systemic toxicity .

- Prodrug Design: Develop analogs activated only by melanoma-specific enzymes (e.g., tyrosinase-cleavable linkers) .

- Validation: In vivo biodistribution studies using radiolabeled NACAP (e.g., ¹⁴C tracing) in murine models .

Q. How does the combination of NACAP with glutathione synthesis inhibitors enhance its antimelanoma activity?

- Answer: BSO depletes glutathione (GSH), a key antioxidant that neutralizes NACAP-generated ROS. Alena et al. (1994) showed that BSO co-treatment reduced IC₅₀ values of NACAP by 50% in B16F10 cells and increased tumor suppression in vivo by 60% . Methodologically:

- Dose Optimization: Titrate BSO to achieve ≥80% GSH depletion without inducing nonspecific cytotoxicity .

- Synergy Assessment: Calculate combination indices (CI) via Chou-Talalay analysis to confirm synergistic effects .

- In Vivo Validation: Monitor tumor volume and survival in xenograft models, with histological analysis of apoptosis and melanin depletion .

Q. Methodological Considerations

- Data Contradiction Analysis: When conflicting results arise (e.g., variable depigmentation efficacy ), researchers should cross-validate using orthogonal assays (e.g., RNA-seq to confirm target engagement alongside functional assays) .

- Ethical and Safety Protocols: Adhere to hazard handling guidelines, including PPE use and institutional review of Safety Data Sheets (SDS) .

Properties

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.